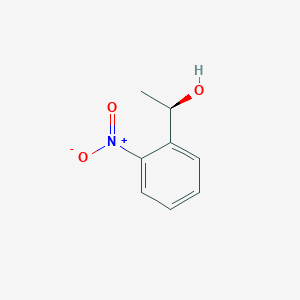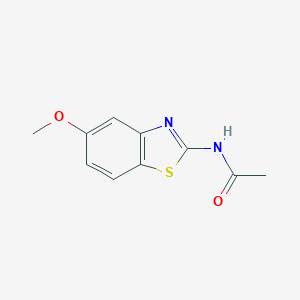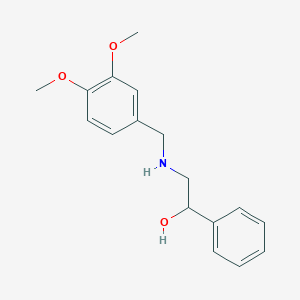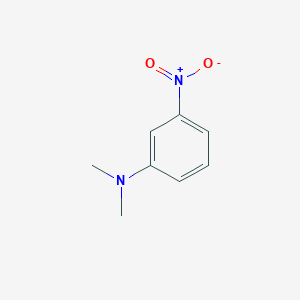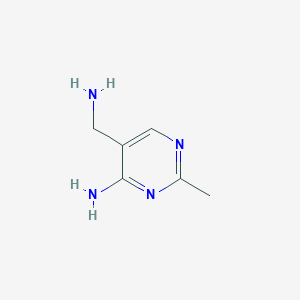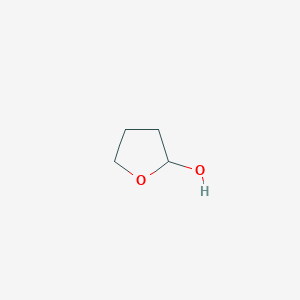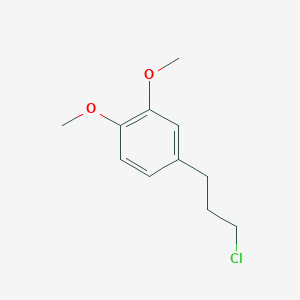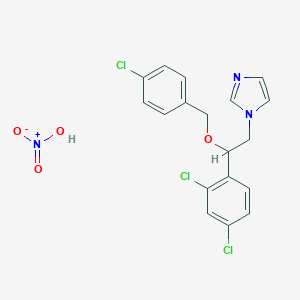![molecular formula C14H17NO B017600 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 28957-72-4](/img/structure/B17600.png)
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one involves straightforward procedures utilizing readily available starting materials. For instance, a method described involves the reduction and cyclization of a nitroenamine intermediate, showcasing the compound's accessibility through high-yielding transformations (Casabona, Jiménez, & Cativiela, 2007).
Molecular Structure Analysis
The molecular structure of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one derivatives has been extensively studied, revealing the relative configuration, absolute configuration, and absolute structure through X-ray crystallography. These studies have shown that the piperidinone rings adopt chair conformations, and the N-benzyl substituents occupy equatorial positions, indicating a significant aspect of its structural stability and reactivity (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).
Chemical Reactions and Properties
The compound exhibits a range of chemical behaviors, notably participating in reactions that involve intramolecular hydrogen bonding and face-to-edge π-π interactions. These interactions not only define its chemical reactivity but also its crystalline structure, contributing to the formation of hydrogen-bonded chains of molecules via intermolecular O-H...O interactions in its crystal structures (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).
Physical Properties Analysis
The physical properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one derivatives have been deduced through IR, 1H, and 13C NMR spectroscopy. These studies highlight the compound's preferred conformation and the stereoelectronic effects influencing its structure. For example, certain derivatives display a chair-envelope conformation, demonstrating the compound's conformational flexibility and its impact on physical properties (Diez, Izquierdo, Gálvez, Arias, Fonseca, & Sanz-Aparicio, 1991).
Chemical Properties Analysis
The chemical properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one are characterized by its reactivity in various chemical transformations. For instance, the synthesis and study of its esters have revealed insights into its structural and conformational behavior, showcasing the compound's versatility in chemical synthesis. This includes observations on the preferred conformational states and the effects of different substituents on its chemical properties (Izquierdo, Arias, Gálvez, Rico, Ardid, Sanz, Fonseca, Orjales, & Innerárity, 1991).
Applications De Recherche Scientifique
Application in the Synthesis of Tropane Alkaloids
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold, which is a part of “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application or Experimental Procedures: The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .
- Results or Outcomes: The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee) . A switch of exo/endo-selectivity was observed depending on the diazo substrates .
Use as a Reagent
- Summary of the Application: “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one” is often used as a reagent in organic synthesis . It can be used in the preparation of various organic compounds .
- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH .
- Results or Outcomes: The outcomes can also vary widely, but the use of “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one” as a reagent can enable the synthesis of a wide range of organic compounds .
2-Azabicyclo[3.2.1]octane Scaffold
- Summary of the Application: 2-Azabicyclo[3.2.1]octanes, which are related to “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one”, are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
- Methods of Application or Experimental Procedures: This core has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .
- Results or Outcomes: The use of the 2-Azabicyclo[3.2.1]octane scaffold can enable the synthesis of a wide range of potential drug candidates .
Use as a Reagent
- Summary of the Application: “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one” is often used as a reagent in organic synthesis . It can be used in the preparation of various organic compounds .
- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH .
- Results or Outcomes: The outcomes can also vary widely, but the use of “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one” as a reagent can enable the synthesis of a wide range of organic compounds .
2-Azabicyclo[3.2.1]octane Scaffold
- Summary of the Application: 2-Azabicyclo[3.2.1]octanes, which are related to “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one”, are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
- Methods of Application or Experimental Procedures: This core has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .
- Results or Outcomes: The use of the 2-Azabicyclo[3.2.1]octane scaffold can enable the synthesis of a wide range of potential drug candidates .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.
Propriétés
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHKGOVXMXCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951577 | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
CAS RN |
28957-72-4 | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28957-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Benzyl-8-azabicyclo(3.2.1)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028957724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


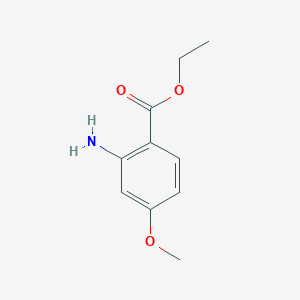
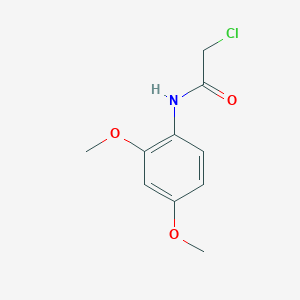
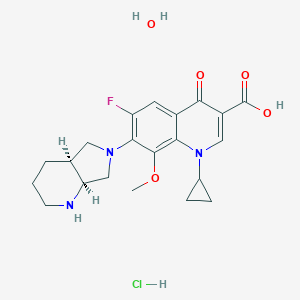

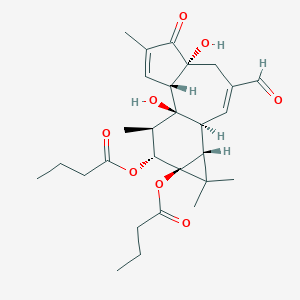
![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
